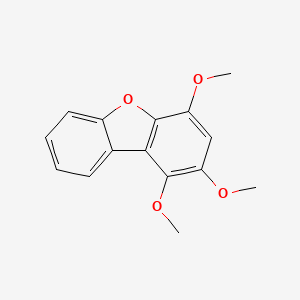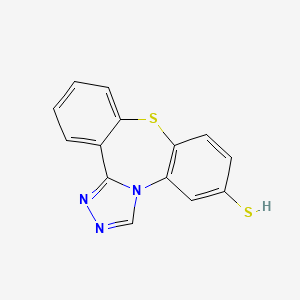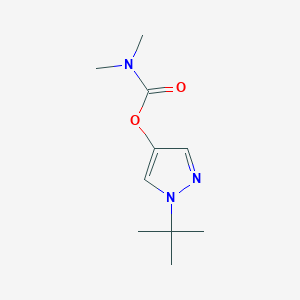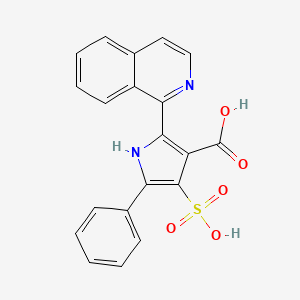
2-(Isoquinolin-1-yl)-5-phenyl-4-sulfo-1h-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isoquinolin-1-yl)-5-phenyl-4-sulfo-1h-pyrrole-3-carboxylic acid is a complex organic compound that features a unique combination of isoquinoline, phenyl, sulfo, and pyrrole moieties. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-1-yl)-5-phenyl-4-sulfo-1h-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the isoquinoline moiety, which can be achieved through methods such as the Pomeranz-Fritsch reaction or the Bischler-Napieralski reaction. The phenyl and sulfo groups can be introduced through electrophilic aromatic substitution reactions, while the pyrrole ring can be synthesized via the Paal-Knorr synthesis.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate certain steps in the synthesis, and purification techniques like recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-1-yl)-5-phenyl-4-sulfo-1h-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Isoquinolin-1-yl)-5-phenyl-4-sulfo-1h-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-1-yl)-5-phenyl-4-sulfo-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets within biological systems. The isoquinoline moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The sulfo group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(Isoquinolin-1-yl)benzoic acid: Shares the isoquinoline moiety but lacks the sulfo and pyrrole groups.
5-Phenyl-4-sulfo-1h-pyrrole-3-carboxylic acid: Contains the phenyl, sulfo, and pyrrole groups but lacks the isoquinoline moiety.
Uniqueness
2-(Isoquinolin-1-yl)-5-phenyl-4-sulfo-1h-pyrrole-3-carboxylic acid is unique due to its combination of isoquinoline, phenyl, sulfo, and pyrrole moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
13226-11-4 |
|---|---|
Molecular Formula |
C20H14N2O5S |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-isoquinolin-1-yl-5-phenyl-4-sulfo-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C20H14N2O5S/c23-20(24)15-18(17-14-9-5-4-6-12(14)10-11-21-17)22-16(19(15)28(25,26)27)13-7-2-1-3-8-13/h1-11,22H,(H,23,24)(H,25,26,27) |
InChI Key |
OYQDWWBFWUOBQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(N2)C3=NC=CC4=CC=CC=C43)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


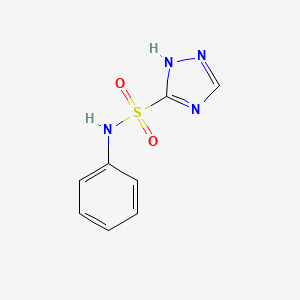

![7-Ethoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888824.png)

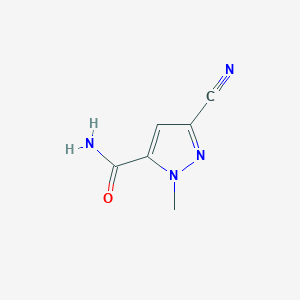
![4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12888858.png)
![2-[(4-Chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid](/img/structure/B12888862.png)
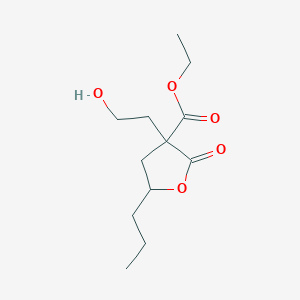
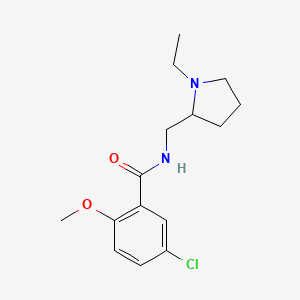
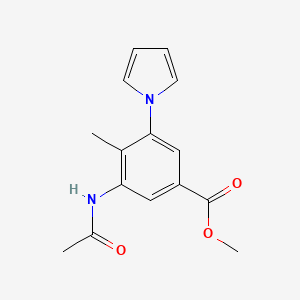
![3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12888882.png)
